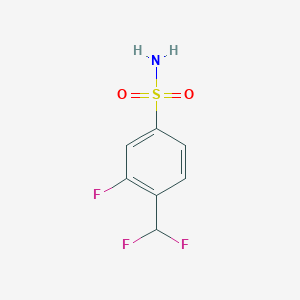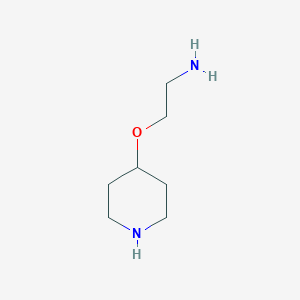
4-(Trifluoromethyl)pyrimidine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)pyrimidine-2-sulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic disciplines. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyrimidine-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(Trifluoromethyl)pyrimidine with sulfonamide under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)pyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to its biological effects. The sulfonamide group can inhibit certain enzymes, such as dihydropteroate synthetase, which is essential for bacterial folic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidine derivatives and sulfonamide-containing compounds. Examples include:
- 5-Fluorouracil
- 5-Fluoro-2-deoxyuridine
- Trifluoromethyl-substituted pyrimidine derivatives containing urea moiety .
Uniqueness
4-(Trifluoromethyl)pyrimidine-2-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C5H4F3N3O2S |
|---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
4-(trifluoromethyl)pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H,(H2,9,12,13) |
InChI-Schlüssel |
TVULPMSSABHTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C(F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















